molecular formula C15H15N3O2S B2554339 N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide CAS No. 1103517-32-3

N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide

Cat. No.: B2554339
CAS No.: 1103517-32-3
M. Wt: 301.36
InChI Key: NMOFRSJJKNYILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide typically involves the reaction of indoline-1,2-dicarboxylic acid with thiophen-2-ylmethylamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low temperature.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride), Lewis acids as catalysts, room temperature to mild heating.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated indoles, alkylated indoles, acylated indoles.

Scientific Research Applications

N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the function of microbial cell membranes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Indoline-1,2-dicarboxamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and biological activity.

    Thiophen-2-ylmethylamine:

    Indole-2-carboxamide derivatives: Share some structural similarities but differ in the substitution pattern and functional groups, leading to different biological activities and applications.

Uniqueness: N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide stands out due to its unique combination of the indoline-1,2-dicarboxamide core and the thiophene ring.

Properties

IUPAC Name

1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c16-14(19)13-8-10-4-1-2-6-12(10)18(13)15(20)17-9-11-5-3-7-21-11/h1-7,13H,8-9H2,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOFRSJJKNYILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)NCC3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.